molecular formula C48H82O17 B1664728 (2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid CAS No. 42617-35-6

(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

Cat. No. B1664728
CAS RN: 42617-35-6
M. Wt: 931.2 g/mol
InChI Key: GJYVPDGCHSDXJJ-SUMCTRBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A28695B is a polyether antibiotic isolated from Streptomyces albus.

Scientific Research Applications

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

This study details the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. Spiroketals derived from this process were assayed for cytotoxicity against various cancer cell lines, showing evidence of cancer-cell-growth inhibition in certain cases (Meilert, Pettit, & Vogel, 2004).

Solubilities of Compounds in Ethanol-Water Solutions

This research explores the solubilities of various substances, including d-galactose, in ethanol-water mixtures at different temperatures, which is relevant for extraction and purification processes in pharmacological studies (Zhang, Gong, Wang, & Qu, 2012).

Chiral Building Blocks for Prostanoids

The synthesis and intramolecular carbocyclization of a specific compound, leading to various cycles, provide insights into the formation of prostanoids, which are important in medicinal chemistry (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

Reductive Oxa Ring Opening

This study focuses on the reductive oxa ring opening of specific compounds for the synthesis of C-alpha-galactosides of carbapentopyranoses, contributing to carbohydrate chemistry and its applications in drug synthesis (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Tricyclic Products from Penicillin Derivatives

This research discusses the formation of tricyclic adducts from penicillin derivatives, which can lead to new insights into antibiotic synthesis and the development of new pharmaceuticals (Mara, Singh, Thomas, & Williams, 1982).

properties

CAS RN

42617-35-6

Product Name

(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

Molecular Formula

C48H82O17

Molecular Weight

931.2 g/mol

IUPAC Name

(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

InChI

InChI=1S/C48H82O17/c1-23-39(49)27(5)47(10,51)63-41(23)34-16-15-32(58-34)33-17-19-36(59-33)46(9)43(56-14)28(6)48(65-46)26(4)35(54-12)21-30(61-48)22-37-45(8,62-38-20-18-31(53-11)29(7)57-38)42(55-13)24(2)40(60-37)25(3)44(50)64-52/h23-43,49,51-52H,15-22H2,1-14H3/t23-,24-,25+,26?,27+,28+,29+,30-,31-,32-,33?,34+,35+,36?,37-,38-,39+,40?,41?,42-,43+,45-,46+,47-,48?/m0/s1

InChI Key

GJYVPDGCHSDXJJ-SUMCTRBBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@](OC1[C@H]2CC[C@H](O2)C3CCC(O3)[C@@]4([C@@H]([C@H](C5(O4)[C@@H]([C@@H](C[C@H](O5)C[C@H]6[C@]([C@H]([C@H](C(O6)[C@@H](C)C(=O)OO)C)OC)(C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)OC)C)C)OC)C)(C)O)C)O

SMILES

CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O

Canonical SMILES

CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A28695B;  A 28695B;  A-28695B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 2
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 3
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 4
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 5
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 6
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

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